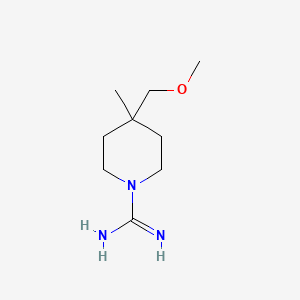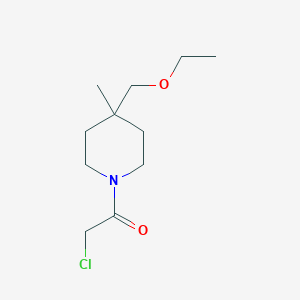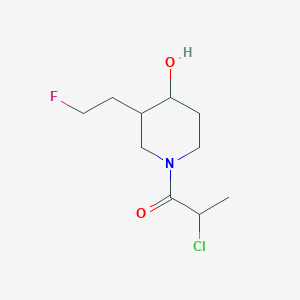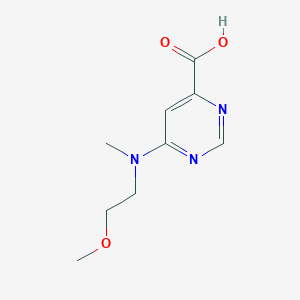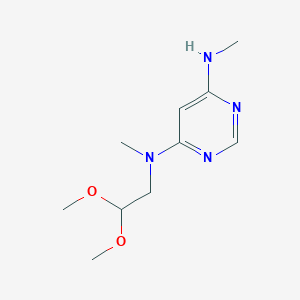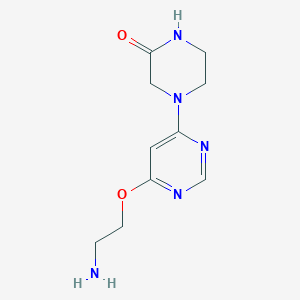
4-(6-(2-Aminoetoxi)pirimidin-4-il)piperazin-2-ona
Descripción general
Descripción
4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one is a useful research compound. Its molecular formula is C10H15N5O2 and its molecular weight is 237.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento del Cáncer: Inhibición de la Proteína Kinasa
Los derivados de pirimidina, incluida la 4-(6-(2-Aminoetoxi)pirimidin-4-il)piperazin-2-ona, han mostrado promesa como inhibidores de la proteína quinasa en el tratamiento del cáncer . Las proteínas quinasas son enzimas que regulan el crecimiento celular, la diferenciación, la migración y el metabolismo. Al inhibir estas quinasas, los derivados de pirimidina pueden prevenir el crecimiento celular descontrolado característico del cáncer.
Aplicaciones Antifúngicas
Se han sintetizado y evaluado algunos derivados de pirimidina por sus actividades antifúngicas . Estos compuestos, a través de su interacción con enzimas fúngicas o estructuras celulares, pueden inhibir el crecimiento de varios patógenos fúngicos, ofreciendo un potencial como agentes antifúngicos.
Inhibición de PI3K/mTOR
Las rutas de síntesis de derivados de pirimidina como la This compound se pueden utilizar para crear inhibidores de PI3K/mTOR . Estos inhibidores son significativos en el contexto de enfermedades donde la vía PI3K/mTOR está desregulada, como en ciertos cánceres y trastornos neurológicos.
Biotinilación de la Superficie Celular
En la investigación farmacológica, la biotinilación de la superficie celular es una técnica utilizada para estudiar las proteínas de la superficie celular. Los derivados de pirimidina se pueden utilizar en este proceso para modificar proteínas, lo que permite su análisis posterior y la comprensión de la dinámica de la superficie celular .
Reactivo de Derivatización para Péptidos
Este compuesto puede actuar como un reactivo de derivatización para los grupos carboxilo en los péptidos. Esta aplicación es particularmente útil en el análisis espectrofotométrico de fosfopéptidos, ayudando en el estudio de las estructuras y funciones de los péptidos .
Terapias Dirigidas a Moléculas
Los derivados de pirimidina se están explorando como parte de las terapias dirigidas a moléculas. Estas terapias apuntan a inhibir receptores específicos y vías de señalización que estimulan el crecimiento de las células tumorales, ofreciendo un enfoque más selectivo para el tratamiento del cáncer .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various proteins and enzymes, affecting their function and leading to changes at the cellular level .
Mode of Action
It is likely that the compound interacts with its targets by binding to them, thereby altering their function and leading to changes at the cellular level .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and other cellular processes .
Result of Action
Similar compounds have been known to exhibit substantial antiviral activity .
Propiedades
IUPAC Name |
4-[6-(2-aminoethoxy)pyrimidin-4-yl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c11-1-4-17-10-5-8(13-7-14-10)15-3-2-12-9(16)6-15/h5,7H,1-4,6,11H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJKHPAASFOFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


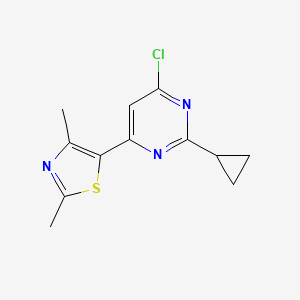
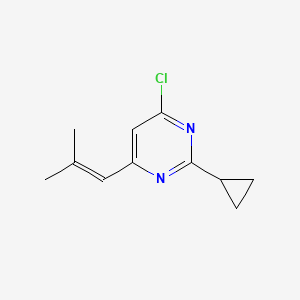
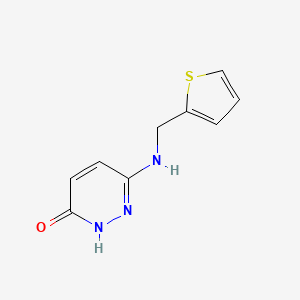
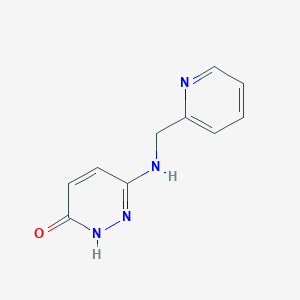

![5-(3-chloropropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480299.png)
